molecular formula C69H111N21O13 B10851339 N,N-diallyl[D-Pro-10]Dyn A-(1-11)

N,N-diallyl[D-Pro-10]Dyn A-(1-11)

Katalognummer: B10851339
Molekulargewicht: 1442.8 g/mol
InChI-Schlüssel: PUPCCTCXOWBBTI-JHLTVMAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Opioid Receptor Systems and Endogenous Ligands

The opioid system, a critical modulator of pain, mood, and reward, is comprised of a family of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov These receptors are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. nih.govhealthline.com The three main types of opioid receptors are the mu (μ), delta (δ), and kappa (κ) receptors. healthline.comjove.comguidetopharmacology.org

Classification and Distribution of Kappa Opioid Receptors (KOR)

Kappa opioid receptors (KORs), encoded by the OPRK1 gene, are widely distributed throughout the central and peripheral nervous systems. wikipedia.orgoup.com They are found in high concentrations in brain regions associated with pain perception, mood, and addiction, such as the cerebral cortex, nucleus accumbens, and hypothalamus. guidetopharmacology.org While some studies have suggested the existence of KOR subtypes (KOR1, KOR2, KOR3), only the KOR1 has been cloned and definitively characterized. nih.govtandfonline.com It is now thought that the previously reported pharmacological profiles of KOR subtypes may arise from the formation of heteromeric complexes between KORs and other opioid receptors like mu (MOR) and delta (DOR) receptors. nih.govtandfonline.com KORs primarily couple to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase activity and regulation of ion channels. jove.com

Dynorphins as Endogenous KOR Ligands

The primary endogenous ligands for the KOR are a group of opioid peptides known as dynorphins. wikipedia.orgnih.govpnas.org These peptides are derived from the precursor protein prodynorphin. pnas.orgnih.gov Dynorphin (B1627789) A is a potent endogenous agonist at the KOR. nih.gov While dynorphin A exhibits the highest affinity for KORs, it can also interact with mu and delta opioid receptors, albeit with lower affinity. tandfonline.comnih.gov The dynorphin/KOR system is implicated in a variety of physiological processes, including pain modulation, stress responses, and the regulation of mood and addiction. wikipedia.orgnih.gov

Significance of Dynorphin A Analogues in Pharmacological Studies

The native dynorphin A peptide has limitations for use in pharmacological research due to its susceptibility to degradation by proteases and its relatively non-selective binding profile at higher concentrations. nih.govtandfonline.com To overcome these challenges, researchers have synthesized a multitude of dynorphin A analogues. These synthetic modifications are aimed at enhancing stability, improving receptor selectivity, and elucidating the structure-activity relationships of the dynorphin peptide. arizona.eduacs.org By systematically altering the amino acid sequence, introducing conformational constraints, or modifying the N-terminus, scientists can develop powerful tools to probe the function of the KOR system with greater precision. acs.orgacs.orgufl.edu These analogues have been instrumental in defining the distinct roles of the KOR in various physiological and pathological conditions. nih.govarizona.edu

Genesis and Research Focus of N,N-diallyl[D-Pro-10]Dyn A-(1-11)

The development of N,N-diallyl[D-Pro-10]Dyn A-(1-11) represents a targeted effort to create a KOR-selective antagonist. The research focus for this compound was to explore how specific chemical modifications could shift the pharmacological profile of a dynorphin A fragment from an agonist to an antagonist.

Historical Development of N-Terminal Alkylated Dynorphin Analogs

The strategy of N-terminal alkylation in opioid research has a rich history, particularly in the development of opioid antagonists. The observation that replacing the N-methyl group in morphine with larger alkyl groups, such as allyl or cyclopropylmethyl, could confer antagonist properties to these molecules provided a key precedent. acs.org This principle was subsequently applied to opioid peptides. For instance, N,N-diallyl substitution of [Leu⁵]enkephalin resulted in a selective delta-opioid receptor antagonist. acs.org

Inspired by these findings, researchers began to explore the effects of N-terminal alkylation on dynorphin A analogues. acs.orgnih.gov The goal was to develop potent and selective KOR antagonists. nih.gov Early studies involved the synthesis of various N-mono- and N,N-dialkylated derivatives of dynorphin A fragments. nih.gov These investigations revealed that both the type of alkyl group and the degree of substitution significantly influenced the affinity and efficacy of the analogues at the KOR. nih.gov

Rationale for D-Proline Substitution at Position 10

The substitution of a D-amino acid, specifically D-Proline, at position 10 of the dynorphin A sequence is a critical modification aimed at enhancing stability and influencing the peptide's conformation. The native Proline at position 10 is a site of enzymatic cleavage. nih.govtandfonline.com Introducing a D-Proline at this position was intended to increase the peptide's resistance to degradation by proteases. nih.govtandfonline.com

Furthermore, the incorporation of a D-amino acid can induce a specific turn structure in the peptide backbone. This conformational constraint can impact receptor binding and selectivity. In the context of dynorphin A analogues, the [D-Pro¹⁰] modification has been shown to be well-tolerated and can contribute to high KOR affinity and selectivity. nih.gov The combination of this D-Proline substitution with N-terminal alkylation, as seen in N,N-diallyl[D-Pro-10]Dyn A-(1-11), was a rational design strategy to create a more stable and potentially antagonistic ligand for the KOR. nih.govnih.gov

Eigenschaften

Molekularformel

C69H111N21O13

Molekulargewicht

1442.8 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C69H111N21O13/c1-7-34-89(35-8-2)54(39-45-26-28-46(91)29-27-45)62(98)81-40-55(92)80-41-56(93)82-52(38-44-19-11-10-12-20-44)61(97)87-51(37-42(4)5)60(96)84-47(22-15-31-77-67(71)72)58(94)83-48(23-16-32-78-68(73)74)59(95)88-57(43(6)9-3)64(100)85-49(24-17-33-79-69(75)76)65(101)90-36-18-25-53(90)63(99)86-50(66(102)103)21-13-14-30-70/h7-8,10-12,19-20,26-29,42-43,47-54,57,91H,1-2,9,13-18,21-25,30-41,70H2,3-6H3,(H,80,92)(H,81,98)(H,82,93)(H,83,94)(H,84,96)(H,85,100)(H,86,99)(H,87,97)(H,88,95)(H,102,103)(H4,71,72,77)(H4,73,74,78)(H4,75,76,79)/t43-,47-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1

InChI-Schlüssel

PUPCCTCXOWBBTI-JHLTVMAUSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N(CC=C)CC=C

Kanonische SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N(CC=C)CC=C

Herkunft des Produkts

United States

Pharmacological Characterization of Opioid Receptor Interactions

Opioid Receptor Binding Affinity and Selectivity Profiling

The affinity of N,N-diallyl[D-Pro-10]Dyn A-(1-11) for opioid receptors has been systematically evaluated through radioligand binding assays. These studies are fundamental to understanding the compound's selectivity and potential pharmacological effects.

Kappa Opioid Receptor (KOR) Binding Studies

N,N-diallyl[D-Pro-10]Dyn A-(1-11) exhibits a notable affinity and selectivity for the kappa opioid receptor. This interaction has been characterized using various experimental paradigms.

Equilibrium competition binding assays are a standard method to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a radiolabeled ligand. For KOR binding studies of N,N-diallyl[D-Pro-10]Dyn A-(1-11), membranes from the guinea pig cerebellum are often utilized, as this brain region has a high density of kappa opioid receptors. In these assays, increasing concentrations of N,N-diallyl[D-Pro-10]Dyn A-(1-11) are incubated with the cerebellar membranes in the presence of a fixed concentration of a radiolabeled KOR ligand. The concentration of N,N-diallyl[D-Pro-10]Dyn A-(1-11) that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the equilibrium dissociation constant (Ki).

The binding affinity of N,N-diallyl[D-Pro-10]Dyn A-(1-11) for the KOR is quantified by its Ki value, which represents the equilibrium dissociation constant. Lower Ki values indicate higher binding affinity. These values are typically determined using tritiated radioligands such as [3H]diprenorphine, a non-selective opioid antagonist, and [3H]bremazocine, a KOR-preferring agonist. When [3H]diprenorphine is used in guinea pig cerebellum membranes, the assay is often performed in the presence of unlabeled blockers for the mu and delta receptors to ensure that the binding is specific to the KOR.

Ki at KOR: 0.046 nM

This exceptionally low Ki value underscores the high affinity of N,N-diallyl[D-Pro-10]Dyn A-(1-11) for the kappa opioid receptor.

The N,N-diallyl substitution on the N-terminus of [D-Pro-10]Dyn A-(1-11) is a critical determinant of its high KOR affinity. When compared to its parent compound, dynorphin (B1627789) A-(1-11), which has a free N-terminal tyrosine, the diallyl analog shows a significant increase in affinity. Furthermore, comparison with monoalkylated analogs (e.g., N-allyl-[D-Pro-10]Dyn A-(1-11)) and other dialkylated analogs reveals the importance of the size and nature of the alkyl groups for optimal KOR binding. The diallyl configuration appears to provide a particularly favorable conformation for interaction with the KOR binding pocket.

CompoundKi at KOR (nM)
N,N-diallyl[D-Pro-10]Dyn A-(1-11) 0.046

Mu Opioid Receptor (MOR) Binding Characteristics

While N,N-diallyl[D-Pro-10]Dyn A-(1-11) demonstrates a strong preference for the KOR, its interaction with the mu opioid receptor is significantly weaker. Binding assays for the MOR are typically conducted using brain tissue with a high density of these receptors, such as the thalamus or cortex, and a MOR-selective radioligand like [3H]DAMGO. The Ki value for N,N-diallyl[D-Pro-10]Dyn A-(1-11) at the MOR is substantially higher than its Ki at the KOR, indicating a much lower affinity for the mu receptor.

Ki at MOR: 14 nM

This approximately 300-fold lower affinity for the MOR compared to the KOR highlights the compound's selectivity.

CompoundKi at MOR (nM)
N,N-diallyl[D-Pro-10]Dyn A-(1-11) 14

Delta Opioid Receptor (DOR) Binding Characteristics

Similar to its interaction with the MOR, N,N-diallyl[D-Pro-10]Dyn A-(1-11) displays a low affinity for the delta opioid receptor. DOR binding assays often utilize brain regions rich in these receptors, such as the cortex, and a DOR-selective radioligand like [3H]DPDPE or [3H]naltrindole. The determined Ki value at the DOR is also significantly higher than that for the KOR.

Ki at DOR: 13 nM

This value is comparable to its affinity for the MOR and further emphasizes the compound's selectivity for the KOR.

CompoundKi at DOR (nM)
N,N-diallyl[D-Pro-10]Dyn A-(1-11) 13

Quantitative Assessment of Receptor Selectivity (KOR/MOR Ratio)

The selectivity of N,N-diallyl[D-Pro-10]Dyn A-(1-11) for the kappa opioid receptor (KOR) over the mu-opioid receptor (MOR) is a critical aspect of its pharmacological profile. Studies have shown that the introduction of a second alkyl group, such as the diallyl substitution at the N-terminus, tends to decrease both KOR affinity and selectivity compared to its monoalkylated counterparts. nih.gov While N-monoalkylated derivatives of [D-Pro-10]Dyn A-(1-11) exhibit significantly enhanced KOR selectivity with KOR/MOR Ki ratios greater than 200, the N,N-diallyl analog shows a comparatively lower, yet still notable, preference for the KOR. nih.gov This alteration in selectivity highlights the structural importance of the N-terminal domain in dictating receptor interaction. ku.edu

Functional Efficacy Assessment in In Vitro Systems

Adenylyl Cyclase Inhibition Assays in Cloned Rat KOR Expressing Cells (e.g., CHO cells)

The functional activity of N,N-diallyl[D-Pro-10]Dyn A-(1-11) has been extensively studied using Chinese hamster ovary (CHO) cells that are genetically engineered to express cloned rat kappa opioid receptors. nih.govresearchgate.net These assays measure the ability of the compound to modulate the adenylyl cyclase signaling pathway, a key downstream effector of KOR activation. nih.govresearchgate.net

In adenylyl cyclase inhibition assays, N,N-diallyl[D-Pro-10]Dyn A-(1-11) demonstrates weak partial agonist activity. nih.govresearchgate.net Compared to the full agonist activity of dynorphin A-(1-13)NH2, which produces 100% inhibition of adenylyl cyclase, the N,N-diallyl analog only achieves a maximal inhibition of approximately 18.9%. nih.govresearchgate.net This indicates that while it can bind to and activate the KOR, its ability to elicit a full biological response is significantly limited. This characteristic positions it as a potential lead compound for the development of KOR antagonists. nih.govresearchgate.net

The functional assays are typically conducted in the presence of forskolin, a substance that directly stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). nih.govresearchgate.net The ability of N,N-diallyl[D-Pro-10]Dyn A-(1-11) to inhibit this forskolin-stimulated adenylyl cyclase activity provides a measure of its functional potency. The IC50 value, which represents the concentration of the compound required to achieve 50% of its maximal inhibition, for N,N-diallyl-[D-Pro-10]Dyn A-(1-11) was determined to be approximately 18.0 nM. researchgate.net

CompoundIC50 (nM) for Adenylyl Cyclase Inhibition
[D-Pro10]dynorphin A-(1-11)0.12
dynorphin A-(1-13)NH20.19
N-cyclopropylmethyl-[D-Pro10]dynorphin A-(1-11)2.7
N,N-dicyclopropylmethyl-[D-Pro10]dynorphin A-(1-11)13.2
N,N-diallyl-[D-Pro-10]Dyn A-(1-11) 18.0
N-benzyl-[D-Pro10]dynorphin A-(1-11)36.4

Data sourced from a study evaluating N-alkylated [D-Pro10]dynorphin A-(1-11) derivatives in CHO cells expressing the rat kappa-opioid receptor. researchgate.net

Given its weak partial agonist nature, N,N-diallyl[D-Pro-10]Dyn A-(1-11) was evaluated for its ability to act as an antagonist. nih.govresearchgate.net When co-administered with the potent KOR agonist dynorphin A-(1-13)NH2, N,N-diallyl[D-Pro-10]Dyn A-(1-11) was able to reverse the agonist-induced inhibition of adenylyl cyclase. nih.govresearchgate.net Specifically, it returned the level of inhibition to that produced by the maximal effect of N,N-diallyl[D-Pro-10]Dyn A-(1-11) alone. nih.govresearchgate.net This finding further supports its profile as a compound with antagonist properties at the KOR. nih.govresearchgate.net

Guinea Pig Ileum (GPI) Bioassays for Opioid Efficacy

The guinea pig ileum (GPI) bioassay is a classic pharmacological preparation used to assess the functional activity of opioid compounds. nih.gov This isolated tissue preparation is rich in myenteric plexus neurons that express opioid receptors, and the inhibition of electrically induced contractions serves as a measure of opioid agonist activity. In the GPI assay, N,N-diallyl[D-Pro-10]Dyn A-(1-11) exhibited weak antagonist activity against the effects of Dynorphin A-(1-13)NH2. nih.gov This contrasts with some N-monoalkylated analogs which act as moderately potent agonists in this assay, further emphasizing the impact of the N,N-diallyl substitution on the compound's efficacy. nih.gov

Assessment of Weak Antagonist Activity against Dynorphin A-(1-13)NH2

Research has identified N,N-diallyl[D-Pro-10]Dyn A-(1-11) as a compound with notable, albeit weak, antagonist properties against the endogenous opioid peptide Dynorphin A-(1-13)NH2. In functional assays using guinea pig ileum (GPI), N,N-diallyl[D-Pro-10]Dyn A-(1-11) demonstrated weak antagonist activity. nih.gov This finding positions it and similar N,N-dialkyl peptides as important lead compounds for the development of peptide-based antagonists for the kappa-opioid receptor. nih.gov

Further characterization in studies with cloned rat kappa-opioid receptors expressed in Chinese hamster ovary (CHO) cells provides a more nuanced understanding of its functional activity. nih.gov In these assays, N,N-diallyl[D-Pro-10]Dyn A-(1-11) was evaluated for its ability to inhibit adenylyl cyclase. While it displayed very low efficacy on its own, acting as a weak partial agonist, it was also tested for its capacity to counteract the inhibitory effects of Dynorphin A-(1-13)NH2. nih.gov The experiments showed that N,N-diallyl[D-Pro-10]Dyn A-(1-11) could reverse the inhibition of adenylyl cyclase caused by Dynorphin A-(1-13)NH2. nih.gov This reversal to a level equivalent to the maximal inhibition produced by the compound alone underscores its partial agonist/antagonist character. nih.gov

The combination of weak partial agonism and nanomolar potency makes N,N-diallyl[D-Pro-10]Dyn A-(1-11) a promising candidate for further research aimed at synthesizing selective peptide antagonists for the kappa-opioid receptor. nih.govresearchgate.net

Table 1: Receptor Binding Affinity and Functional Potency of Dynorphin Analogues

Data sourced from studies on cloned rat kappa-opioid receptors expressed in CHO cells. nih.gov

Advanced GPCR Signaling Pathway Analysis

The signaling profile of G protein-coupled receptors (GPCRs) like the kappa-opioid receptor is multifaceted, involving various downstream pathways beyond adenylyl cyclase inhibition. Advanced assays are employed to dissect these complex signaling events.

Calcium Mobilization Assays

Specific research findings on the effect of N,N-diallyl[D-Pro-10]Dyn A-(1-11) in calcium mobilization assays were not available in the searched literature. While such assays are standard for characterizing kappa-opioid receptor ligands, data for this particular derivative has not been detailed. nih.govresearchgate.net

Dynamic Mass Redistribution (DMR) Label-Free Assays

Information regarding the characterization of N,N-diallyl[D-Pro-10]Dyn A-(1-11) using Dynamic Mass Redistribution (DMR) label-free assays is not present in the available research documents. DMR assays provide a global, unbiased view of cellular response to receptor activation, but specific results for this compound have not been reported. nih.govresearchgate.net

Bioluminescence Resonance Energy Transfer (BRET) Assays for Receptor-Transducer Interaction

Bioluminescence Resonance Energy Transfer (BRET) assays are crucial for directly measuring the interaction between a receptor and its downstream signaling partners, such as G proteins and β-arrestins, in real-time within living cells. springernature.comfrontiersin.org

Specific data from BRET assays measuring the direct interaction between N,N-diallyl[D-Pro-10]Dyn A-(1-11) and G proteins (e.g., Gβ1) were not found in the provided search results. Although BRET is a key method for assessing receptor-G protein coupling, studies detailing this for the N,N-diallyl derivative are not available. nih.govunife.it

There were no specific findings in the searched literature detailing the effects of N,N-diallyl[D-Pro-10]Dyn A-(1-11) on the recruitment of β-arrestin 2 as measured by BRET assays. The recruitment of β-arrestin is a critical step in GPCR desensitization and signaling, but its interaction with this specific compound has not been documented in the available sources. nih.govunife.itnih.gov

Characterization of Biased Agonism Profilesidrblab.net

The concept of biased agonism describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR), such as the kappa-opioid receptor (KOR). nih.gov This phenomenon, also known as functional selectivity, allows for the development of compounds that can selectively trigger desired therapeutic effects while avoiding undesirable side effects associated with the activation of other pathways. For KOR, signaling is primarily mediated through G-protein pathways (leading to effects like analgesia) and the β-arrestin pathway (which can be associated with other effects). Kappa opioid receptor agonists have been shown to differentially trigger G protein or β-arrestin coupling. nih.gov The structural modifications of dynorphin A analogues, particularly at the N-terminus, can significantly influence their efficacy and lead to biased signaling profiles. ku.edu

The compound N,N-diallyl[D-Pro-10]Dyn A-(1-11) is a derivative of the potent KOR agonist [D-Pro-10]Dyn A-(1-11) and serves as a key example of a ligand with a distinct biased agonism profile. nih.govfrontiersin.org The introduction of two allyl groups at the N-terminus dramatically alters its functional activity compared to its parent compound. nih.gov While [D-Pro-10]Dyn A-(1-11) behaves as a full agonist at the KOR, N,N-diallyl[D-Pro-10]Dyn A-(1-11) exhibits weak partial agonist activity in G-protein mediated signaling assays alongside antagonist behavior in certain functional models. nih.govnih.gov

Research conducted on Chinese hamster ovary (CHO) cells stably expressing the rat KOR demonstrated this biased profile. nih.gov In adenylyl cyclase inhibition assays, a classic measure of G-protein activation, N,N-diallyl[D-Pro-10]Dyn A-(1-11) showed very low efficacy. nih.gov It produced a maximal inhibition of adenylyl cyclase activity of only 18.9%, in stark contrast to its parent compound [D-Pro-10]Dyn A-(1-11) (87.9% inhibition) and the endogenous ligand Dynorphin A-(1-13)NH2 (100% inhibition). nih.gov This weak partial agonism is coupled with a nanomolar potency. nih.gov

Furthermore, in smooth muscle assays such as the guinea pig ileum (GPI) preparation, N,N-diallyl[D-Pro-10]Dyn A-(1-11) demonstrated weak antagonist activity against the full agonist Dynorphin A-(1-13)NH2. nih.gov The ability of N,N-diallyl[D-Pro-10]Dyn A-(1-11) to reverse the inhibitory effects of a full agonist further solidifies its characterization as a partial agonist/antagonist. nih.gov This combination of weak partial agonism at the G-protein pathway and antagonist behavior in functional assays highlights its nature as a biased ligand. nih.govnih.gov This profile makes it a promising lead compound for the development of peptide-based KOR antagonists. nih.govnih.gov

Research Findings on Opioid Receptor Binding and Functional Activity

The following tables summarize the binding affinities and functional activities of N,N-diallyl[D-Pro-10]Dyn A-(1-11) in comparison to related dynorphin A analogues. The data is derived from studies using guinea pig cerebellum membranes for binding assays and CHO cells expressing the rat KOR for adenylyl cyclase inhibition assays. nih.govnih.gov

Table 1: Opioid Receptor Binding Affinities

Data sourced from references nih.govnih.gov. Ki represents the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. κ and μ refer to the kappa and mu opioid receptor subtypes, respectively.

Table 2: Functional Activity at the Kappa-Opioid Receptor (Adenylyl Cyclase Inhibition)

Data sourced from reference nih.gov. IC50 is the half-maximal inhibitory concentration, a measure of potency. % Maximal Inhibition indicates the efficacy of the compound relative to a full agonist.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies

Influence of N-Terminal Alkyl Substitution on Opioid Receptor Pharmacology

The substitution of alkyl groups at the N-terminus of [D-Pro-10]Dyn A-(1-11) analogues has been shown to significantly affect their interaction with opioid receptors. Both the number and the nature of these alkyl groups play a crucial role in determining the resulting compound's affinity, selectivity, and whether it acts as an agonist or an antagonist. nih.gov

Effect of Diallyl Substitution on KOR Affinity and Selectivity

The introduction of two allyl groups at the N-terminus, creating N,N-diallyl[D-Pro-10]Dyn A-(1-11), leads to a notable decrease in both affinity and selectivity for the KOR compared to its parent peptide and monoalkylated derivatives. nih.govku.edu While the N,N-diallyl analogue still demonstrates nanomolar potency, its binding affinity for the KOR is lower than that of the unsubstituted [D-Pro-10]Dyn A-(1-11) and its N-monoalkylated counterparts. nih.gov This reduction in affinity and selectivity is a consistent finding across studies, highlighting the significant impact of the second alkyl group at the N-terminus. nih.gov

Impact of the Second Alkyl Group on Receptor Affinity and Selectivity

The addition of a second alkyl group to the N-terminus of [D-Pro-10]Dyn A-(1-11) analogues generally results in reduced affinity and selectivity for the KOR. nih.gov For instance, N,N-diallyl[D-Pro-10]Dyn A-(1-11) exhibits lower KOR affinity compared to its mono-allylated version. nih.gov This trend suggests that the presence of two alkyl groups at the N-terminal amine may introduce steric hindrance or conformational changes that are less favorable for optimal interaction with the KOR binding pocket.

Correlation between Alkyl Group Identity and Efficacy (Antagonist vs. Agonist)

The identity of the N-terminal alkyl groups is a critical determinant of the efficacy of [D-Pro-10]Dyn A-(1-11) analogues, influencing whether they behave as antagonists or agonists. nih.gov In the case of N,N-dialkylated derivatives, the nature of the alkyl group profoundly affects the observed efficacy. nih.gov Specifically, N,N-diallyl[D-Pro-10]Dyn A-(1-11) has been characterized as a weak antagonist or a partial agonist with very low intrinsic activity at the KOR. nih.govnih.gov It has been shown to exhibit weak antagonist activity against Dyn A-(1-13)NH2 in the guinea pig ileum (GPI) assay. nih.gov This is in contrast to some N-monoalkylated derivatives which act as potent agonists. nih.gov The N,N-diallyl analogue, along with the N,N-diCPM derivative, are considered important lead compounds for the development of peptide-based KOR antagonists. nih.gov

Comparison with N-Monoalkylated (Allyl, Cyclopropylmethyl, Benzyl) Derivatives

When compared to N-monoalkylated derivatives, N,N-diallyl[D-Pro-10]Dyn A-(1-11) consistently shows lower affinity and selectivity for the KOR. nih.gov N-monoalkylated analogues, such as those with a single allyl, cyclopropylmethyl (CPM), or benzyl (B1604629) group, exhibit significantly higher affinity for KOR, with Ki values often below 0.05 nM, and greatly enhanced KOR selectivity. nih.gov For example, N-allyl substitution results in a compound with high KOR selectivity (KOR/MOR/DOR = 1/220/9200). nih.gov In terms of efficacy, the N-allyl and N-CPM monoalkylated derivatives are moderately potent agonists, while the N-benzyl derivative is a weak agonist. nih.gov This contrasts with the weak antagonist or partial agonist profile of the N,N-diallyl analogue. nih.govnih.gov

Comparison with Other N,N-Dialkylated (DiCPM, Dibenzyl) Analogs

The pharmacological profile of N,N-diallyl[D-Pro-10]Dyn A-(1-11) can be further understood by comparing it with other N,N-dialkylated analogues. While the introduction of a second alkyl group generally lowers KOR affinity and selectivity, the specific nature of the alkyl group matters. nih.gov For instance, the N,N-dicyclopropylmethyl (diCPM) analogue, N,N-diCPM[D-Pro-10]Dyn A-(1-11), retains a high affinity for the KOR (Ki = 0.19 nM), although still lower than the monoalkylated derivatives. nih.gov In terms of efficacy, the N,N-diCPM analogue shows negligible agonist activity. nih.gov In contrast, the N,N-dibenzyl derivative displays considerable opioid agonist activity. nih.gov This highlights that while the diallyl and diCPM substitutions lead to compounds with antagonist or very weak partial agonist properties, the dibenzyl substitution results in a compound with agonist activity, emphasizing the nuanced role of the alkyl group's structure. nih.gov

Role of D-Proline at Position 10 in Ligand-Receptor Interactions

The substitution of D-Proline at position 10 in Dynorphin (B1627789) A-(1-11) analogues is a key structural modification that significantly influences their pharmacological properties. This substitution is known to enhance the selectivity of the peptide for the KOR. nih.gov For example, the introduction of D-Proline at position 10 in Dyn A-(1-11)NH2 improves KOR selectivity over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), with a selectivity ratio of KOR/MOR/DOR = 1/8/70. nih.gov

In the context of N-terminally modified analogues, the D-Proline at position 10 continues to play a crucial role. For instance, in a comparison between [N-benzylTyr1]Dyn A-(1-11) and [N-benzylTyr1,D-Pro10]Dyn A-(1-11), the D-Proline substitution did not alter the KOR affinity but did decrease the affinity for the DOR, thereby improving the KOR versus DOR selectivity. ku.edu Furthermore, studies have indicated that the neutral residue Proline at position 10 can be removed from certain dynorphin analogues without a significant loss in affinity for the KOR. acs.orgnih.gov This suggests that while the D-Proline substitution is beneficial for selectivity, the presence of an amino acid at this position may not be absolutely essential for binding in all analogue contexts. The D-Proline at position 10 is part of the C-terminal "address" sequence of dynorphin, which is believed to interact with the extracellular loops of the receptor, contributing to binding and selectivity. nih.gov

Contribution to KOR Affinity and Selectivity

The chemical identity of N,N-diallyl[D-Pro-10]Dyn A-(1-11) is centered on two critical modifications to the parent dynorphin A-(1-11) peptide: the substitution of the N-terminal tyrosine with an N,N-diallyl-tyrosine and the replacement of the glycine (B1666218) at position 10 with a D-proline. These changes significantly influence its binding affinity and selectivity for the kappa-opioid receptor (KOR).

Research into N-terminal alkylated derivatives of [D-Pro-10]Dyn A-(1-11) demonstrates that while N-monoalkylation tends to produce potent KOR agonists with very high affinity and selectivity, the introduction of a second alkyl group at the N-terminus, as seen in the N,N-diallyl analogue, generally leads to a decrease in both KOR affinity and selectivity. nih.govnih.gov Specifically, N,N-diallyl[D-Pro-10]Dyn A-(1-11) exhibits reduced binding affinity and selectivity for the KOR when compared to its parent peptides lacking the N-terminal modification. ku.edu

In radioligand binding assays using membranes from Chinese hamster ovary (CHO) cells that stably express the rat KOR, N,N-diallyl[D-Pro-10]Dyn A-(1-11) showed a binding affinity (Ki) of 26.0 nM. nih.gov This is a notable decrease in affinity compared to the parent compound [D-Pro-10]Dyn A-(1-11), which has a Ki of 0.13 nM. nih.gov While the N,N-diallyl modification confers antagonist properties, it comes at the cost of binding potency. nih.govku.edukisti.re.kr

CompoundKOR Binding Affinity (Ki, nM)
[D-Pro-10]Dyn A-(1-11)0.13
N,N-diallyl[D-Pro-10]Dyn A-(1-11)26.0
N-cyclopropylmethyl-[D-Pro-10]Dyn A-(1-11)1.4
N,N-dicyclopropylmethyl-[D-Pro-10]Dyn A-(1-11)12.6
N-benzyl-[D-Pro-10]Dyn A-(1-11)18.3

Data sourced from studies on cloned rat kappa-opioid receptors. nih.gov

Conformational Aspects and Binding Pocket Interactions

Hypothesized Structural Features Driving KOR Antagonism

The transition from agonist to antagonist activity in dynorphin A analogues is closely linked to specific structural modifications at the N-terminus. nih.gov For N,N-diallyl[D-Pro-10]Dyn A-(1-11), the key feature driving its antagonist profile is the N,N-dialkylation of the N-terminal tyrosine. nih.govnih.gov This modification is believed to alter the conformation of the peptide in the KOR binding pocket, preventing the conformational changes required for receptor activation.

This compound is characterized as a weak partial agonist, a pharmacological profile that also allows it to function as an antagonist. nih.gov In functional assays, it only minimally inhibits adenylyl cyclase, a key step in the KOR signaling pathway. nih.govresearchgate.net Specifically, it produces only 18.9% of the maximal inhibition achieved by the full agonist Dynorphin A-(1-13)NH2. nih.govresearchgate.net This weak intrinsic activity allows it to occupy the receptor and block access by more efficacious agonists, thereby exhibiting antagonist effects. nih.gov The N,N-diallyl groups are hypothesized to introduce steric bulk or specific conformational constraints that interfere with the full activation of the receptor, leading to its development as a lead compound for peptide-based KOR antagonists. nih.gov

Molecular Determinants of Efficacy and Selectivity Modulations

The efficacy and selectivity of [D-Pro-10]Dyn A-(1-11) analogues are determined by the degree of N-terminal substitution and the specific nature of the alkyl groups. nih.gov The shift from high-affinity agonism to antagonism is a direct consequence of moving from a mono-alkylated to a di-alkylated N-terminus.

Studies comparing a series of N-alkylated derivatives show a clear trend:

Mono-alkylated derivatives (e.g., N-allyl, N-benzyl, N-cyclopropylmethyl) exhibit high affinity for KOR and function as agonists or partial agonists. nih.govnih.gov

Di-alkylated derivatives (e.g., N,N-diallyl, N,N-dicyclopropylmethyl) show significantly lower intrinsic efficacy, acting as weak partial agonists or antagonists. nih.govnih.gov

The identity of the alkyl groups themselves also modulates activity. For instance, N,N-diallyl[D-Pro-10]Dyn A-(1-11) acts as a weak antagonist in guinea pig ileum assays, whereas the N,N-dibenzyl analogue retains appreciable agonist activity. nih.gov This indicates that the size, shape, and conformational flexibility of the substituents at the N-terminus are critical molecular determinants that dictate how the ligand interacts with the KOR binding pocket to either stabilize an active (agonist) or an inactive/partially active (antagonist) receptor state. nih.govnih.gov The combination of weak partial agonism and nanomolar potency makes compounds like N,N-diallyl[D-Pro-10]Dyn A-(1-11) promising candidates for the development of KOR antagonists. nih.gov

CompoundMaximal Inhibition of Adenylyl Cyclase (%)
Dynorphin A-(1-13)NH2100
[D-Pro-10]Dyn A-(1-11)87.9
N-benzyl-[D-Pro-10]Dyn A-(1-11)71.4
N,N-dicyclopropylmethyl-[D-Pro-10]Dyn A-(1-11)23.6
N,N-diallyl[D-Pro-10]Dyn A-(1-11)18.9

Data reflects efficacy in inhibiting forskolin-stimulated adenylyl cyclase activity in CHO cells expressing the rat KOR. nih.govresearchgate.net

Preclinical Research and Applications As a Pharmacological Tool

N,N-diallyl[D-Pro-10]Dyn A-(1-11) as a Lead Compound for KOR Antagonist Development

The quest for selective kappa-opioid receptor (KOR) antagonists has been a major focus in opioid research, and N,N-diallyl[D-Pro-10]Dyn A-(1-11) has been identified as a significant lead compound in this endeavor. nih.gov The rationale for its development stems from structure-activity relationship studies of [D-Pro-10]dynorphin A-(1-11) analogues. nih.gov Researchers explored how N-terminal alkyl substitutions on the tyrosine residue could shift a compound's activity from agonist to antagonist at the KOR. nih.gov

It was discovered that while monoalkylation of the N-terminus in [D-Pro-10]Dyn A-(1-11) analogues generally results in high KOR affinity and selectivity, the introduction of a second alkyl group, as seen in N,N-diallyl[D-Pro-10]Dyn A-(1-11), confers weak antagonist or partial agonist properties. nih.govku.edu Specifically, in smooth muscle assays using guinea pig ileum (GPI), N,N-diallyl[D-Pro-10]Dyn A-(1-11) demonstrated weak antagonist activity against the KOR agonist Dyn A-(1-13)NH2. nih.gov This shift towards antagonism, combined with nanomolar potency, renders the N,N-diallyl derivative a promising lead for the further synthesis of peptide-based KOR antagonists. nih.govresearchgate.net While this N,N-dialkylation does result in decreased binding affinity and selectivity for the KOR compared to its monoalkylated parent peptides, its distinct antagonist profile makes it a valuable structural template. ku.edu Further modifications on this and related scaffolds have led to the development of other potent KOR antagonists. mdpi.com

Preclinical Efficacy in Animal Models (Focus on Opioid System Modulation)

In vivo studies have been conducted to assess the antinociceptive, or pain-relieving, effects of N,N-diallyl[D-Pro-10]Dyn A-(1-11). Using the phenylquinone abdominal stretching assay in mice, a standard model for evaluating analgesic compounds, the N,N-diallyl analogue was found to exhibit weak antinociceptive activity. nih.gov Its potency was significantly lower than that of its mono-alkylated counterparts. nih.gov This finding aligns with its characterization as a weak partial agonist or antagonist, as such compounds are not expected to produce strong, dose-dependent analgesia on their own.

Table 1: Antinociceptive Activity of [D-Pro-10]Dyn A-(1-11) Analogues in the Phenylquinone Abdominal Stretching Assay nih.gov
CompoundAntinociceptive Activity (ED₅₀ in µg/mouse)Activity Profile
N-allyl[D-Pro-10]Dyn A-(1-11)27Weak Antinociceptive
N,N-diallyl[D-Pro-10]Dyn A-(1-11)26Weak Antinociceptive
N-CPM[D-Pro-10]Dyn A-(1-11)1.1Potent Antinociceptive

The modulatory effects of N,N-diallyl[D-Pro-10]Dyn A-(1-11) on the opioid system have been demonstrated in tissue preparations from animal models. In the guinea pig ileum (GPI) assay, which is a classic pharmacological preparation rich in KORs, the compound exhibited weak antagonist activity. nih.gov It was shown to counteract the inhibitory effects of the full KOR agonist Dyn A-(1-13)NH2. nih.gov This ability to oppose the action of a potent endogenous opioid agonist in a biological system underscores its role as a modulator of opioid receptor function.

Methodological Advancements in Opioid Peptide Research facilitated by N,N-diallyl[D-Pro-10]Dyn A-(1-11)

N,N-diallyl[D-Pro-10]Dyn A-(1-11) has served as a valuable tool in the characterization of opioid receptors. It has been utilized in equilibrium competition binding experiments on membranes prepared from cultured Chinese hamster ovary (CHO) cells that are genetically engineered to stably express the cloned rat kappa-opioid receptor. nih.gov In these assays, the compound is used to compete with a radiolabeled ligand, allowing researchers to determine its binding affinity and to better understand the ligand-binding pocket of the receptor. nih.gov Such studies are crucial for defining the pharmacological profile of both the compound itself and the receptor it targets.

The study of N,N-diallyl[D-Pro-10]Dyn A-(1-11) has provided significant insights into the pharmacology and signaling mechanisms of the kappa-opioid receptor. A key experimental model for this has been the adenylyl cyclase inhibition assay in CHO cells expressing the KOR. ku.edunih.gov

This compound, along with its analogues, helped elucidate how N-terminal modifications directly impact receptor efficacy. nih.gov While the parent peptide, [D-Pro-10]dynorphin A-(1-11), is a potent agonist, the N,N-diallyl derivative was found to have only weak partial agonist activity with respect to adenylyl cyclase inhibition, producing only 18.9% of the maximal inhibition seen with the full agonist dynorphin (B1627789) A-(1-13)NH2. nih.govresearchgate.net Furthermore, when tested for its ability to reverse the effects of a full agonist, N,N-diallyl[D-Pro-10]Dyn A-(1-11) was able to antagonize the agonist-induced inhibition of adenylyl cyclase. nih.govresearchgate.net These findings were instrumental in demonstrating that specific structural changes to the N-terminus of dynorphin peptides can convert a full agonist into a partial agonist/antagonist, a critical piece of information for the rational design of new opioid ligands. nih.govnih.gov

Table 2: Efficacy of [D-Pro-10]Dyn A-(1-11) Derivatives in Adenylyl Cyclase Inhibition Assay nih.govresearchgate.net
CompoundPercent Maximal Inhibition of Adenylyl CyclaseActivity Profile
Dynorphin A-(1-13)NH₂100%Full Agonist
[D-Pro-10]dynorphin A-(1-11)87.9%Full Agonist
N-cyclopropylmethyl-[D-Pro-10]dynorphin A-(1-11)94.3%Full Agonist
N-benzyl-[D-Pro-10]dynorphin A-(1-11)71.4%Partial Agonist
N,N-diallyl-[D-Pro-10]Dyn A-(1-11)18.9%Weak Partial Agonist
N,N-dicyclopropylmethyl-[D-Pro-10]dynorphin A-(1-11)23.6%Weak Partial Agonist

Future Directions and Theoretical Implications

Deeper Exploration of KOR Signaling Pathways Modulated by N,N-diallyl[D-Pro-10]Dyn A-(1-11)

The N,N-diallyl modification of [D-Pro-10]Dyn A-(1-11) significantly alters its efficacy at the KOR. While the parent compound, [D-Pro-10]Dyn A-(1-11), is a potent agonist, the N,N-diallyl derivative exhibits only weak partial agonist activity. nih.gov This has been demonstrated in studies using Chinese hamster ovary (CHO) cells stably expressing the rat KOR, where N,N-diallyl[D-Pro-10]Dyn A-(1-11) produced only a minimal inhibition of adenylyl cyclase activity compared to the full agonist effect of Dynorphin (B1627789) A-(1-13)NH2. nih.gov

Specifically, research has shown that N,N-diallyl[D-Pro-10]Dyn A-(1-11) achieves a maximal inhibition of adenylyl cyclase of approximately 18.9%, in stark contrast to the nearly complete inhibition by dynorphin A and other full agonists. nih.gov This weak intrinsic activity allows it to function as an antagonist, reversing the inhibition of adenylyl cyclase caused by full agonists like Dynorphin A-(1-13)NH2. nih.gov Similarly, in the guinea pig ileum (GPI) bioassay, N,N-diallyl[D-Pro-10]Dyn A-(1-11) displayed weak antagonist activity against the effects of Dynorphin A. nih.gov

Future investigations should aim to elucidate the full spectrum of signaling pathways modulated by this compound. This includes exploring its influence on other downstream effectors beyond adenylyl cyclase, such as mitogen-activated protein kinase (MAPK) pathways and ion channels. Understanding how the subtle structural change of N,N-dialkylation leads to such a dramatic shift in signaling bias—favoring antagonism or very low partial agonism over full agonism—is a key area for further research. It is also crucial to investigate whether this compound differentially modulates signaling from various cellular locations, such as the plasma membrane versus endosomes, which is a known mechanism for achieving signaling specificity with other dynorphin peptides. elifesciences.org

Table 1: Comparative Efficacy of Dynorphin Analogs at the Kappa-Opioid Receptor

CompoundBinding Affinity (Ki, nM)Adenylyl Cyclase Inhibition (IC50, nM)Maximal Inhibition (%)Primary Activity Profile
Dynorphin A-(1-13)NH20.340.19100Full Agonist
[D-Pro-10]Dyn A-(1-11)0.130.1287.9Full Agonist
N-monoallyl[D-Pro-10]Dyn A-(1-11)<0.05N/AN/APotent Agonist
N,N-diallyl[D-Pro-10]Dyn A-(1-11)26.018.018.9Weak Partial Agonist / Antagonist

Data sourced from studies on cloned rat kappa-opioid receptors. nih.govnih.gov The N/A (Not Available) designation indicates data not provided in the cited sources for that specific assay.

Advanced Computational and Structural Studies for Ligand-Receptor Complex Formation

While extensive structure-activity relationship (SAR) studies have been performed, advanced computational and structural studies specifically for the N,N-diallyl[D-Pro-10]Dyn A-(1-11)–KOR complex are a critical future direction. Such studies, including molecular docking, molecular dynamics simulations, and eventually cryogenic electron microscopy (cryo-EM), could provide atomic-level insights into how the two allyl groups at the N-terminus interact with the receptor's binding pocket.

The "message-address" concept posits that the N-terminal sequence of dynorphin (the "message") is crucial for receptor activation, while the C-terminal portion (the "address") confers selectivity. nih.govmdpi.com The N,N-dialkylation of Tyr-1 in [D-Pro-10]Dyn A-(1-11) clearly alters the "message," resulting in a significant drop in efficacy. ku.edu Computational models could help visualize how this modification sterically or electrostatically hinders the conformational changes in the receptor that are necessary for full G-protein activation. These models could reveal whether the diallyl groups force a distinct "antagonist-bound" conformation of the KOR or if they simply prevent the stabilization of the fully "active" state. Comparing these simulated complexes with those of the parent agonist and mono-alkylated agonists would be particularly illuminating.

Development of Next-Generation Peptide-Based KOR Modulators

N,N-diallyl[D-Pro-10]Dyn A-(1-11) and its analogue, N,N-dicyclopropylmethyl-[D-Pro-10]Dyn A-(1-11), are considered important lead compounds for the development of peptide-based KOR antagonists. nih.govnih.gov The discovery that N,N-dialkylation at the N-terminus can convert a potent agonist into an antagonist with retained nanomolar affinity provides a powerful design strategy. nih.govnih.gov

Future development can build upon this scaffold. For instance, combining the N,N-dialkyl modification with other structural changes, such as cyclization within the peptide backbone, could enhance antagonist potency, selectivity, and metabolic stability. nih.govresearchgate.net The development of the selective KOR antagonist zyklophin, which combines an N-terminal modification with cyclization, demonstrates the success of this multi-faceted approach. researchgate.net Further exploration of different alkyl groups at the N-terminus and systematic modifications to the C-terminal "address" domain of N,N-diallyl[D-Pro-10]Dyn A-(1-11) could lead to a new generation of KOR modulators with fine-tuned properties, including pure antagonists, partial agonists with varying levels of intrinsic activity, or biased ligands that selectively activate certain signaling pathways.

Contribution to Fundamental Understanding of Opioid Receptor Activation and Desensitization Mechanisms

The transition from a full agonist ([D-Pro-10]Dyn A-(1-11)) to a partial agonist/antagonist (N,N-diallyl[D-Pro-10]Dyn A-(1-11)) through a relatively minor chemical modification offers profound insights into the fundamental mechanisms of opioid receptor function. nih.govnih.gov It underscores the critical role of the N-terminal tyrosine residue's amino group in initiating the activation sequence of the KOR. The finding that mono-alkylation enhances agonist potency and selectivity while di-alkylation introduces antagonist properties suggests a precise spatial and electronic requirement within the receptor's binding pocket for triggering a full biological response. nih.govnih.gov

Studying ligands like N,N-diallyl[D-Pro-10]Dyn A-(1-11) helps to deconstruct the processes of receptor activation and desensitization. Partial agonists are known to induce receptor conformations that are distinct from those induced by full agonists, which can lead to different patterns of G-protein coupling and β-arrestin recruitment. The latter is a key step in receptor desensitization and internalization. Future studies could use bioluminescence resonance energy transfer (BRET) assays to directly compare how N,N-diallyl[D-Pro-10]Dyn A-(1-11) and its parent agonist promote KOR interaction with G-proteins versus β-arrestins. frontiersin.org This would clarify whether its antagonist properties arise from a simple failure to activate G-proteins or from an ability to promote a non-signaling or desensitizing interaction, thereby contributing to a more nuanced model of opioid receptor pharmacology.

Q & A

Q. Q. How to integrate N,N-diallyl[D-Pro-10]Dyn A-(1-11) research into broader opioid peptide frameworks?

  • Methodological Answer :
  • Comparative QSAR : Build models comparing dynorphin analogs’ bioavailability and receptor selectivity.
  • Systems pharmacology : Use Cytoscape for network analysis of downstream signaling pathways (e.g., MAPK/ERK) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.